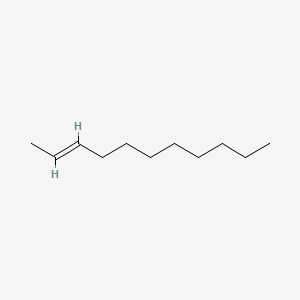

2-Undecene, (E)-

Description

Mechanism of Desaturase Action: These enzymes are typically non-heme, di-iron oxidases that utilize molecular oxygen (O₂) and an external reductant (like NADPH) to function. gsartor.orggsartor.org The generic mechanism for desaturation is a highly controlled oxidative process. It is initiated by the abstraction of a hydrogen atom from the carbon backbone by a high-valent iron-oxo species at the enzyme's active site, creating a carbon-centered radical intermediate. gsartor.org A subsequent, rapid second hydrogen abstraction from the adjacent carbon results in the formation of a double bond and the reduction of the iron center and oxygen to water. gsartor.org

Regio- and Stereoselectivity: The position and geometry of the resulting double bond are strictly controlled by the enzyme's three-dimensional structure. For the synthesis of (E)-2-undecene, a desaturase with ∆2-regioselectivity is required. The formation of the trans (E) configuration, as opposed to the cis (Z) configuration, is determined by the specific conformation the substrate is forced to adopt within the enzyme's active site, which facilitates the syn-elimination of the specific hydrogen atoms to yield the (E)-isomer. gsartor.org While some desaturases produce exclusively one isomer, it is known that a single enzyme can sometimes produce a mixture of (E) and (Z) isomers, suggesting flexibility in substrate binding. gsartor.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

2244-02-2 |

|---|---|

Molecular Formula |

C11H22 |

Molecular Weight |

154.29 g/mol |

IUPAC Name |

(E)-undec-2-ene |

InChI |

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3,5H,4,6-11H2,1-2H3/b5-3+ |

InChI Key |

JOHIXGUTSXXADV-HWKANZROSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/C |

Canonical SMILES |

CCCCCCCCC=CC |

Origin of Product |

United States |

Conversion to Hydrocarbon:following the Creation of the E 2 Undecenoyl Coa/acp Intermediate, the Pathway Proceeds Towards the Final Hydrocarbon. This is Generally Understood to Occur Via a Two Step Process Common in Insect Chc Synthesis.researchgate.netpnas.org

Mechanistic Investigations of Thermal Degradation Pathways

Thermal degradation, or pyrolysis, is a common method for breaking down large organic molecules, such as fatty acids, into smaller, more useful hydrocarbons like undecene. The specific stereochemistry of the resulting alkene is influenced by the reaction conditions and the intermediates formed.

The thermal cracking of fatty acids, such as lauric acid (dodecanoic acid), proceeds through two primary deoxygenation routes to form hydrocarbons: decarboxylation and decarbonylation. mdpi.comresearchgate.net

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂), which leads to the formation of a saturated hydrocarbon. mdpi.comresearchgate.net For instance, the decarboxylation of dodecanoic acid would primarily yield undecane.

Decarbonylation consists of the removal of the carbonyl group as carbon monoxide (CO) and water (H₂O), resulting in the formation of an olefin (alkene). mdpi.comresearchgate.net This pathway is responsible for the formation of undecene from dodecanoic acid.

During the pyrolysis of fatty acids, both decarboxylation and decarbonylation can occur, alongside other cracking and reforming reactions. scielo.brscielo.br For example, a study on the pyrolysis of oleic acid confirmed that both pathways were active. scielo.brscielo.br The selectivity towards either pathway can be influenced by catalysts. For instance, an intermetallic PtZn alloy catalyst has been shown to favor the decarbonylation route over decarboxylation in the deoxygenation of lauric acid, leading to a higher selectivity for undecene. researchgate.netresearchgate.net This is attributed to the catalyst's ability to increase the energy barrier for the cleavage of the -COO* intermediate in decarboxylation while facilitating CO desorption in the decarbonylation pathway. researchgate.netresearchgate.net

In the thermal pyrolysis of pure lauric acid at 650°C, deoxygenation primarily occurs via the decarbonylation route, yielding mainly α-olefins ranging from C₃ to C₁₁. mdpi.com However, the conversion rate can be limited in the absence of a catalyst. mdpi.com

During pyrolysis, the initial stereochemistry of double bonds in the precursor molecule is often not retained. uu.nl This leads to the formation of a mixture of isomers, including the (E)- and (Z)-configurations of alkenes. The formation of the thermodynamically more stable (E)-isomer is often favored.

For unsaturated fatty acids, a tandem isomerization-decarboxylation mechanism has been proposed. colab.ws Catalysts, such as those based on ruthenium, can dynamically isomerize the position of the double bonds within the aliphatic chain. colab.ws This positions the double bond closer to the carboxylic acid functional group, which facilitates decarboxylation. colab.ws While this specific study focuses on decarboxylation, the principle of catalyst-induced isomerization is crucial.

During the pyrolysis of compounds with existing double bonds, cleavage often occurs at the β-position relative to the double bond. uu.nl The resulting radical intermediates can then rearrange, leading to the formation of various alkene isomers. The identification of both (Z) and (E) isomers in the pyrolysates of monounsaturated fatty acid salts demonstrates that isomerization is a significant process during pyrolysis. uu.nl The formation of (E)-2-undecene from the pyrolysis of certain precursors can be explained by the isomerization of an initially formed terminal alkene (1-undecene) or other positional isomers to the more stable internal (E)-2-undecene. The stability of the (E)-isomer is generally greater than that of the (Z)-isomer due to reduced steric hindrance.

Catalytic Influences on (E)-2-Undecene Production and Selectivity

Catalysts play a pivotal role in directing the reaction pathways during biomass and fatty acid pyrolysis, as well as in other synthetic routes like the Fischer-Tropsch synthesis, to enhance the yield and selectivity of desired products like (E)-2-undecene.

Metal oxide catalysts are widely used in the catalytic pyrolysis of biomass to improve the quality of the resulting bio-oil by promoting deoxygenation reactions. uad.ac.iddergipark.org.tr These catalysts can significantly alter the product distribution. mdpi.com

In the catalytic pyrolysis of Isochrysis microalgae, the use of catalysts like CeO₂, TiO₂, and Al₂O₃ was investigated. dergipark.org.tr The results showed that these catalysts influenced the yields of bio-oil, bio-char, and gas. dergipark.org.tr Specifically, in the bio-oil produced from non-catalytic pyrolysis at 550°C, (E)-2-undecene was identified as a component. dergipark.org.tr The presence of metal oxide catalysts can enhance deoxygenation through decarboxylation and dehydration reactions, which can influence the formation and subsequent isomerization of alkenes. dergipark.org.tr

Studies on poplar wood pyrolysis with various nano metal oxides (MgO, CaO, TiO₂, Fe₂O₃, NiO, and ZnO) demonstrated that different oxides have distinct catalytic effects. mdpi.com For example, CaO was effective in reducing acids and promoting the formation of hydrocarbons. mdpi.com While this study did not specifically report on (E)-2-undecene, it highlights the potential of metal oxides to steer the reaction towards hydrocarbon production. The acidic or basic properties of the metal oxides play a crucial role in the catalytic cracking process, influencing the types of hydrocarbons formed.

Table 1: Effect of Metal Oxide Catalysts on Product Yields in Sugarcane Bagasse Pyrolysis

[ {"Catalyst": "None", "Gaseous Product (%)": 58, "Liquid Yield (%)": 23}, {"Catalyst": "CaO", "Gaseous Product (%)": 62, "Liquid Yield (%)": 24}, {"Catalyst": "MgO", "Gaseous Product (%)": 65, "Liquid Yield (%)": 19}, {"Catalyst": "NiO", "Gaseous Product (%)": "Not specified", "Liquid Yield (%)": 32}, {"Catalyst": "CuO", "Gaseous Product (%)": "Not specified", "Liquid Yield (%)": 33} ]

This table is adapted from a study on sugarcane bagasse pyrolysis and illustrates the general effect of metal oxide catalysts on product distribution. uad.ac.id

Molecular sieves, such as zeolites and silicoaluminophosphates (SAPOs), are effective catalysts in the pyrolysis of fatty acids due to their shape-selective properties and tunable acidity. researchgate.netnitrkl.ac.in

A study on the fast pyrolysis of dodecanoic acid at 650°C demonstrated the significant impact of SAPO-5 and Al-MCM-41 catalysts. mdpi.com

Thermal pyrolysis (no catalyst): Resulted in a low conversion (9%) with the main products being terminal olefins (C₃–C₁₁). mdpi.com

With SAPO-5 catalyst: The conversion was also limited (12%), and the product distribution was similar to thermal pyrolysis. mdpi.com

With Al-MCM-41 catalyst: A total conversion of the lauric acid was observed, and (E)-2-undecene was identified as one of the main products. mdpi.com

The superior performance of Al-MCM-41 in this case is attributed to its larger pore volume and higher surface area compared to SAPO-5, which allows for more efficient interaction between the fatty acid and the catalyst's active sites. mdpi.comresearchgate.net The acidic sites within the molecular sieve structure are crucial for promoting cracking and isomerization reactions that lead to the formation of internal olefins like (E)-2-undecene. mdpi.comresearchgate.net

Table 2: Pyrolysis of Dodecanoic Acid with Different Catalysts

[ {"Catalyst": "None (Thermal)", "Conversion (%)": 9, "Main Products": "Terminal olefins (C3-C11)"}, {"Catalyst": "SAPO-5", "Conversion (%)": 12, "Main Products": "Terminal olefins (C3-C11)"}, {"Catalyst": "Al-MCM-41", "Conversion (%)": 100, "Main Products": "(E)-2-Undecene, among others"} ]

Data sourced from the fast pyrolysis of dodecanoic acid at 650°C. mdpi.com

Fischer-Tropsch (FT) synthesis is a process that converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons. doe.govwikipedia.org While typically aimed at producing alkanes for fuel, the process can be tuned to produce olefins. The catalyst, typically based on iron or cobalt, is a key factor in determining the product distribution. doe.govwikipedia.org

Catalyst promoters and support materials significantly influence the activity and selectivity of FT catalysts.

Promoters: Alkali metals, when used as promoters for iron-based catalysts, can increase the selectivity towards olefins and decrease the formation of methane. frontiersin.org Noble metals like ruthenium and platinum are often used to promote cobalt-based catalysts, enhancing their reducibility and the number of active sites. mdpi.com

Support Materials: High-surface-area materials like silica, alumina, and zeolites are used as catalyst supports to disperse the active metal particles. doe.govwikipedia.org The interaction between the metal and the support can affect the catalyst's performance. For instance, modifying the surface of carbon-based supports for iron catalysts is necessary to facilitate the formation of the active iron carbide phase. frontiersin.org

While direct synthesis of (E)-2-undecene via FT is not commonly the primary goal, the production of C₅+ hydrocarbons, including undecene isomers, is a part of the product slate. frontiersin.org By carefully selecting the active metal (iron is often preferred for higher olefin selectivity), promoters (e.g., potassium), and support materials, the chain growth probability and the olefin-to-paraffin ratio can be controlled, thereby influencing the potential yield of (E)-2-undecene.

Advanced Analytical Methodologies for the Detection and Characterization of E 2 Undecene

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (E)-2-undecene. Its high separation efficiency and sensitive detection capabilities allow for the identification of individual components within a complex mixture.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) for Polymer and Biomass Analysis

Pyrolysis-GC-MS (Py-GC/MS) is a powerful analytical tool for the characterization of non-volatile materials such as polymers and biomass. csic.esnih.gov This technique involves the thermal decomposition of a sample in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC-MS. csic.esnih.gov

In the context of biomass analysis, Py-GC-MS has been used to study the thermal degradation of lignocellulosic materials. nih.gov For instance, the analysis of charred residues from rye grass revealed the presence of various pyrolysis products, indicating the transformation of biomass components upon heating. nih.gov While specific studies on the direct formation of (E)-2-undecene from general biomass pyrolysis are not prevalent, the technique is capable of identifying a wide range of hydrocarbons. omicsonline.orgjeeng.net For example, a study on the pyrolysis of municipal solid waste identified 1-undecene (B165158) as one of the chemical components in the resulting oil. jeeng.net

In polymer analysis, Py-GC/MS is instrumental in identifying the composition of plastics and other polymeric materials. nih.govd-nb.info The thermal degradation of polymers produces a characteristic set of smaller molecules, or pyrolyzates, which can be used to identify the original polymer. d-nb.info For example, the analysis of particulate matter has utilized Py-GC/MS to detect the presence of polymers by identifying their specific pyrolysis products. mdpi.com Although (E)-2-undecene is not a primary pyrolyzate of common synthetic polymers like polyethylene (B3416737) or polypropylene, the technique can detect its presence if it were a component of a more complex material or an additive. mdpi.com

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Coupled with Mass Spectrometry

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. oup.comnih.gov In GCxGC, the effluent from the first column is subjected to a second, different separation, providing a much higher peak capacity and the ability to resolve co-eluting compounds. lut.fichromatographyonline.com

When coupled with mass spectrometry, GCxGC-MS becomes an exceptionally powerful tool for the untargeted analysis of complex mixtures. oup.comnih.gov This technique has found applications in various fields, including metabolomics and the analysis of complex fuels. lut.fioup.com A study on synthetic fuels developed a GCxGC method that allowed for the effective separation of aromatic and aliphatic compounds. lut.fi While this particular study did not specifically report on (E)-2-undecene, the methodology is well-suited for its detection in such intricate matrices. The enhanced resolution of GCxGC would be crucial in separating (E)-2-undecene from its (Z)-isomer and other closely related hydrocarbons. oup.com

Triple Quadrupole Mass Spectrometry (MS-MS) for Enhanced Compound Identification

Tandem mass spectrometry, particularly using a triple quadrupole (QqQ) mass analyzer, provides an additional layer of specificity and sensitivity for compound identification. scispec.co.ththermofisher.com In this setup, the first quadrupole (Q1) selects a specific precursor ion from the mixture, which is then fragmented in the second quadrupole (q2), a collision cell. The resulting product ions are then analyzed by the third quadrupole (Q3). thermofisher.com

This technique, often referred to as MS/MS, is highly effective for confirming the identity of a compound, even in the presence of co-eluting interferences. scispec.co.th For instance, in the analysis of complex biological samples like human skin emanations, a triple quadrupole instrument was used to acquire mass spectra, enabling the identification of a large number of volatile compounds. unl.edu While the direct application of triple quadrupole MS for the analysis of (E)-2-undecene is not extensively documented, the principles of MS/MS would allow for its highly selective detection. A specific precursor ion for (E)-2-undecene could be selected and fragmented to produce a characteristic product ion spectrum, confirming its identity with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. scielo.org.zajchps.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. youtube.comuc3m.es The chemical shift, integration, and splitting pattern of the signals in a ¹H NMR spectrum are used to deduce the structure. youtube.com

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. researchgate.net

The ¹³C NMR spectrum of (E)-2-undecene would show distinct signals for the two sp²-hybridized carbons of the double bond and the nine sp³-hybridized carbons of the alkyl chain. The chemical shifts of the carbons are influenced by their local electronic environment, allowing for the assignment of each signal to a specific carbon atom in the molecule. While a specific ¹³C NMR spectrum for (E)-2-undecene was not found in the search results, related compounds and spectral databases can provide expected chemical shift ranges. spectrabase.comspectrabase.comchemicalbook.com

Detailed Hydrocarbon Analysis (DHA) in Complex Fuel Matrices

Detailed Hydrocarbon Analysis (DHA) is a powerful gas chromatography (GC) technique utilized for the comprehensive characterization of spark-ignition engine fuels. shimadzu.com.auseparationsystems.com This method allows for the separation and quantification of individual hydrocarbon components within complex mixtures like gasoline. restek.com The primary goal of DHA is to determine the bulk hydrocarbon group type composition, often referred to by the acronym PONA (Paraffins, Olefins, Naphthenes, and Aromatics). shimadzu.com.au For a compound such as (E)-2-undecene, which falls into the olefin category, DHA is essential for its identification and quantification in fuel blends.

The methodology, as outlined in standards like ASTM D6730, is applicable to gasolines and various petroleum refining streams such as naphthas, reformates, and alkylates with boiling points up to 225°C. gcms.cz It can accurately determine the concentration of individual components from as low as 0.01% to approximately 30% by mass. gcms.cz The technique relies on high-resolution capillary gas chromatography, using a long capillary column (e.g., 100 meters) to achieve the necessary separation of hundreds of hydrocarbon compounds present in gasoline. restek.com

In the DHA process, the identification of analytes like (E)-2-undecene is accomplished by matching their retention indices with those of known hydrocarbon standards. shimadzu.com.au A calibration mixture containing n-alkanes is typically used to calculate the Kovats retention indices for all components in the sample. gcms.cz These experimentally determined indices are then compared against a database of known values to assign peak identities. gcms.cz Advanced flow controllers in modern GC systems ensure the high precision and reproducibility of these retention indices, which is critical for accurate PONA profiling. shimadzu.com.au However, the complexity of fuel chromatograms, which can contain a vast number of peaks, presents a challenge, as mislabeling of analytes can occur. shimadzu.com.au For samples with high olefin content (greater than 25%), co-elution of olefins, particularly those above C7, can interfere with accurate analysis. gcms.cz

The output from a DHA analysis provides a detailed report, often generated by specialized software, that can categorize individual components into their respective hydrocarbon groups (paraffins, isoparaffins, olefins, naphthenes, aromatics, and oxygenates). separationsystems.comgcms.cz This allows for a comprehensive understanding of the fuel's composition, which is vital for quality control, process optimization in refineries, and meeting regulatory standards. separationsystems.com For instance, the presence and concentration of specific olefins like (E)-2-undecene can be significant, as studies have shown that 1-alkenes, from ethylene (B1197577) to 1-undecene, are products of the pyrolysis of larger hydrocarbons like n-dodecane found in jet fuel surrogates. acs.org

Table 1: Example of DHA System Analytical Conditions This table is a representative example of typical analytical conditions and does not correspond to a specific analysis of (E)-2-Undecene.

| Parameter | Value |

| Equipment | PONA System (e.g., Nexis GC-2030AF) shimadzu.com.au |

| Column | Rtx-PONA, 100 m x 0.25 mm x 0.5 µm shimadzu.com.au |

| Pre-column | Pre-PONA, 2 m x 0.25 mm x 1 µm shimadzu.com.au |

| Column Temperature Program | 5°C (hold 10 min) → 5°C/min → 48°C (hold 49 min) → 1.2°C/min → 200°C (hold 5 min) shimadzu.com.au |

| Carrier Gas | Helium shimadzu.com.au |

| Split Ratio | 1:150 (hold 5 min), then 1:20 shimadzu.com.au |

| Injection Volume | 0.2 µL shimadzu.com.au |

| Injector Temperature | 250°C shimadzu.com.au |

| Detector Temperature | 250°C shimadzu.com.au |

| Cryogenics | Required (e.g., with liquid CO2) shimadzu.com.au |

Fourier Transform Infrared (FT-IR) Spectroscopy in Mixture Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique widely employed for the identification of functional groups within a compound, providing a molecular "fingerprint". americanpharmaceuticalreview.comscirp.org When analyzing mixtures, FT-IR can become challenging because the resulting spectrum is a superposition of the absorbances of each component. spectroscopyonline.com However, for a molecule like (E)-2-undecene, specific vibrational modes associated with its alkene structure can be used for its characterization, even within a complex matrix.

The infrared spectrum of an alkene such as (E)-2-undecene is characterized by several key absorption bands. The stretching vibration of the carbon-carbon double bond (C=C) typically appears in the region of 1680-1640 cm⁻¹. uobabylon.edu.iqvscht.cz Additionally, the stretching vibrations of the vinyl C-H bonds (=C-H) are found at frequencies slightly above 3000 cm⁻¹, a region distinct from the C-H stretches of alkanes which occur below 3000 cm⁻¹. uobabylon.edu.iqvscht.cz The C-H bending vibrations of the =C-H group, which are often strong bands, occur in the 1000-650 cm⁻¹ region. vscht.cz

For long-chain alkenes like (E)-2-undecene, absorptions related to the alkane portion of the molecule will also be present. These include C-H stretching from 3000-2850 cm⁻¹, C-H bending or scissoring from 1470-1450 cm⁻¹, and methyl rock vibrations from 1370-1350 cm⁻¹. uobabylon.edu.iqorgchemboulder.com A characteristic C-H rocking motion associated with four or more adjacent methylene (B1212753) (CH₂) groups in a straight chain can also be observed around 725-720 cm⁻¹. orgchemboulder.comechemi.com

When dealing with mixtures, identifying a specific component like (E)-2-undecene requires careful spectral analysis. If the components of the mixture have distinct functional groups, their individual spectra may be discernible. americanpharmaceuticalreview.com However, if the mixture consists of similar molecules, such as a blend of different hydrocarbon isomers, spectral overlap can make identification difficult. vurup.sk In such cases, techniques like spectral subtraction can be employed, where the spectrum of a known component is subtracted from the mixture's spectrum to reveal the spectrum of the remaining components. spectroscopyonline.com However, this method has limitations, especially if peaks are totally absorbing or if molecular interactions in the mixture cause peak shifts. spectroscopyonline.com

Microscopic-FTIR is a valuable tool for analyzing heterogeneous mixtures, as it allows for the spatial separation and individual analysis of different components. americanpharmaceuticalreview.comspectroscopyonline.com For homogeneous liquid mixtures, Attenuated Total Reflectance (ATR)-FTIR is often used. scirp.org In ATR-FTIR, the sample is brought into contact with a crystal, and the IR beam penetrates a small distance into the sample, allowing for the acquisition of a spectrum without extensive sample preparation. scirp.org Chemical interactions between components in a blend can sometimes be identified by shifts or broadening of specific peaks in the FT-IR spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Alkenes This table provides a general overview of characteristic IR absorption frequencies for functional groups present in (E)-2-Undecene.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| =C-H | Stretch | 3100-3000 uobabylon.edu.iq | Medium |

| -C-H (alkane) | Stretch | 3000-2850 orgchemboulder.com | Strong |

| C=C | Stretch | 1680-1640 vscht.cz | Medium |

| -CH₂- | Bend (Scissoring) | 1470-1450 orgchemboulder.com | Medium |

| -CH₃ | Rock | 1370-1350 orgchemboulder.com | Medium |

| =C-H | Bend | 1000-650 vscht.cz | Strong |

| -(CH₂)n-, n≥4 | Rock | 725-720 orgchemboulder.com | Medium |

Occurrence and Distribution of E 2 Undecene in Diverse Chemical Systems

Presence in Fuel Compositions

(E)-2-Undecene has been identified as a component in both biofuels and specialized petroleum-based fuels. Its formation in biofuels is often a result of thermochemical conversion processes, while its inclusion in research gasolines is typically for the study of fuel properties related to olefinic content.

Bio-Oil and Biodiesel Characterization

(E)-2-Undecene is among the numerous hydrocarbons formed during the pyrolysis of biomass and related model compounds. Pyrolysis is a thermal decomposition process used to convert organic material into bio-oil, a potential renewable fuel source. oru.edu

Research into the catalytic pyrolysis of dodecanoic acid (lauric acid), a saturated fatty acid used as a model compound for triglycerides found in vegetable oils and animal fats, has identified (E)-2-Undecene as a product. mdpi.com In studies conducted at 650°C, the thermal and catalytic decomposition of dodecanoic acid yielded a variety of olefins. mdpi.com Specifically, when using an Al-MCM-41 catalyst, (E)-2-Undecene was one of thirteen C11 olefin isomers identified in the resulting product stream. mdpi.comresearchgate.net The formation of such olefins occurs through decarbonylation, where the carbonyl group of the fatty acid is removed, leading to the creation of hydrocarbons. mdpi.com

Table 1: Identification of (E)-2-Undecene in Pyrolysis Products of Dodecanoic Acid

| Feedstock | Catalyst | Process | Identified Products | Source |

| Dodecanoic Acid | Al-MCM-41 | Catalytic Pyrolysis (650°C) | C11 olefins, including (E)-2-Undecene | researchgate.net, mdpi.com |

| Dodecanoic Acid | None | Thermal Pyrolysis (650°C) | Linear alkenes | mdpi.com |

Core Research Gasoline Constituents and Olefinic Blends

(E)-2-Undecene has been specifically included as a component in core research gasolines developed for the Co-Optimization of Fuels & Engines (Co-Optima) initiative. nrel.gov This U.S. Department of Energy effort aims to create scientific underpinnings for new high-performance fuels and engines. nrel.gov Within this research, a set of common spark-ignition engine fuels were blended to represent a wide range of fuel chemistries, including those with high olefin content. nrel.gov

(E)-2-Undecene was a constituent of the "High Olefin" and "E30 High Olefin" core research gasolines. nrel.gov Its concentration was precisely documented as part of the detailed chemical speciation of these fuels. Similarly, a 2012 report from the California Air Resources Board identified (E)-2-undecene in the organic gas speciation profile for E10 summer liquid gasoline. ca.gov

Table 2: Weight Percent of (E)-2-Undecene in Co-Optima Core Research Gasolines

| Fuel Blend | Target Composition | (E)-2-Undecene (wt%) | Source |

| Olefinic | High Olefin | 0.027 | nrel.gov |

| E30 Olefinic | High Olefin, 30% Ethanol | 0.018 | nrel.gov |

Environmental and Industrial Matrices

Beyond its role in fuels, (E)-2-Undecene has been detected in the vapor phase of industrial waste and is relevant in the broader context of environmental monitoring for volatile organic compounds (VOCs).

Detection in Industrial Waste Streams (e.g., Hanford Tank Vapors)

The chemical has been identified in the complex headspace of nuclear waste storage tanks at the Hanford Site in Washington, USA. hanfordvapors.com The Hanford tanks contain a mixture of radioactive and chemical waste from decades of plutonium production. hanford.govpnnl.gov The volatile and semi-volatile chemical species in the tank headspaces are continuously monitored as part of industrial hygiene and safety programs. hanford.gov

A 2018 report updating the list of Chemicals of Potential Concern (COPCs) for Hanford Tank Vapors included (E)-2-Undecene. hanfordvapors.com The compound was identified in historical tank vapor data and considered as part of a comprehensive review to ensure worker protection. hanfordvapors.comhanford.gov Many of the hydrocarbons found in the tank vapors, including various olefins, lacked established Occupational Exposure Limits (OELs) and were screened using the limit for kerosene. hanfordvapors.com

Table 3: Historical Detection of (E)-2-Undecene in Hanford Tank Vapors

| Compound | CAS Number | Historical Max Concentration (ppm) | Screening Value Basis | Source |

| 2-Undecene (B8481262), (E)- | 693-61-8 | 1.5 | Kerosene historical | hanfordvapors.com |

Environmental Monitoring Contexts and Atmospheric Presence (excluding hazard assessment)

The monitoring of volatile organic compounds (VOCs) is a standard practice in environmental management, particularly for air quality assessment around industrial facilities and waste management sites like landfills. service.gov.uk While specific, widespread atmospheric monitoring data for (E)-2-Undecene is not extensively published, the compound falls into the category of hydrocarbons that are routinely analyzed. The management of landfill gas, for instance, involves monitoring for a wide range of VOCs to assess potential environmental impact. service.gov.uk

Theoretical and Computational Investigations of E 2 Undecene

Quantum Chemical Calculations (e.g., DFT, MEP, FMO Analysis) for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and Frontier Molecular Orbital (FMO) theory are powerful tools for elucidating the geometry and electronic characteristics of (E)-2-undecene.

Structural Properties and Optimized Geometry

DFT is a widely used computational method for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. stackexchange.com For (E)-2-undecene, a DFT calculation, for instance using the B3LYP functional with a 6-31G* basis set, would yield the optimized bond lengths, bond angles, and dihedral angles that characterize its most stable three-dimensional structure. researchgate.netnih.gov The (E)-configuration dictates that the hydrogen atoms on the C2 and C3 carbons of the double bond are on opposite sides, leading to a more linear and extended conformation of the alkyl chain compared to its (Z)-isomer.

Below is a representative data table of the optimized geometric parameters for (E)-2-undecene, derived from typical values for similar alkenes.

| Parameter | Atom Pair/Triplet | Value (Illustrative) |

| Bond Length (Å) | C1-C2 | 1.51 |

| C2=C3 | 1.34 | |

| C3-C4 | 1.50 | |

| C-H (sp³) | 1.09 | |

| C-H (sp²) | 1.08 | |

| Bond Angle (°) | C1-C2-C3 | 125 |

| C2-C3-C4 | 124 | |

| H-C-H (sp³) | 109.5 | |

| Dihedral Angle (°) | H-C2=C3-H | 180 |

This interactive table provides illustrative data based on typical computational results for long-chain alkenes.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nist.gov The MEP map of (E)-2-undecene would show regions of negative potential (electron-rich) and positive potential (electron-poor). The π-bond of the C=C double bond is expected to be a region of high electron density, indicated by red or yellow colors on an MEP map. This region is therefore susceptible to attack by electrophiles. The hydrogen atoms of the alkyl chain would exhibit a slightly positive potential, shown in blue or green.

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk For (E)-2-undecene, the HOMO is associated with the π-orbital of the carbon-carbon double bond, making it the primary site for electron donation in reactions with electrophiles. The LUMO, conversely, is the corresponding π* anti-bonding orbital, which can accept electrons from a nucleophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

An illustrative table of FMO properties for (E)-2-undecene is provided below.

| Property | Value (Illustrative) |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 10.7 |

This interactive table presents representative FMO data for a long-chain alkene like (E)-2-undecene.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. ebsco.comnih.gov

Conformational Analysis

The long, flexible nonyl chain of (E)-2-undecene can adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformers. imperial.ac.uk These simulations model the movement of each atom in the molecule over time, governed by a force field that describes the interatomic interactions. The results of an MD simulation would reveal the distribution of dihedral angles along the carbon backbone, highlighting the preference for extended (anti-periplanar) or folded (gauche) arrangements. For a long-chain alkene like (E)-2-undecene, it is expected that the extended all-trans conformation is one of the low-energy structures, but numerous other folded conformations will also be accessible at room temperature.

Reactivity Prediction

MD simulations can also be employed to predict reactivity by simulating the interaction of (E)-2-undecene with other molecules or in different solvent environments. ebsco.com By observing the trajectories of interacting particles, one can infer the likelihood of a reaction and the preferred orientation for a reactive encounter. For instance, simulating (E)-2-undecene in the presence of an electrophile would likely show the electrophile preferentially approaching the electron-rich C=C double bond, consistent with the predictions from MEP and FMO analyses.

Reaction Pathway Modeling for Elucidating Formation Mechanisms

Understanding how (E)-2-undecene is formed is crucial for optimizing its synthesis. Reaction pathway modeling uses computational methods to map out the energetic landscape of a chemical reaction, identifying transition states and intermediates. savemyexams.com

Common laboratory syntheses of alkenes that could produce (E)-2-undecene include the dehydration of 2-undecanol (B40161) or the dehydrohalogenation of a 2-haloundecane (e.g., 2-bromoundecane). Computational modeling of these reactions can help to elucidate the preferred mechanism (e.g., E1 vs. E2) and predict the stereochemical outcome.

For example, the dehydration of 2-undecanol in the presence of a strong acid likely proceeds through an E1 mechanism. libretexts.org The reaction pathway would involve the following steps:

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of the water molecule to form a secondary carbocation at the C2 position.

Deprotonation of a hydrogen from an adjacent carbon (C1 or C3) by a weak base (like water or the conjugate base of the acid) to form the double bond.

Computational modeling of this pathway would involve calculating the energies of the reactant, intermediates (protonated alcohol, carbocation), transition states (for water departure and for deprotonation), and products (1-undecene and (E)/(Z)-2-undecene). The relative energies of the transition states leading to the different alkene isomers would determine the product distribution. According to Zaitsev's rule, the more substituted alkene, 2-undecene (B8481262), is generally the major product. The formation of the (E)-isomer is often thermodynamically favored over the (Z)-isomer due to reduced steric strain.

A representative table of calculated energy changes for a plausible formation reaction of (E)-2-undecene is shown below.

| Reaction Step | Species | Relative Energy (kcal/mol) (Illustrative) |

| 1 | 2-Undecanol + H⁺ | 0 |

| 2 | Protonated 2-Undecanol | -5 |

| 3 | Transition State 1 (Water departure) | +25 |

| 4 | 2-Undecyl Carbocation + H₂O | +15 |

| 5 | Transition State 2 (Deprotonation to (E)-2-Undecene) | +20 |

| 6 | (E)-2-Undecene + H₃O⁺ | -10 |

This interactive table provides an illustrative energy profile for a hypothetical E1 reaction to form (E)-2-undecene.

Q & A

Q. What methodologies are used to investigate (E)-2-Undecene’s role in atmospheric oxidation pathways?

- Experimental Design :

- Simulate atmospheric conditions in smog chambers with controlled O₃/NOx levels.

- Monitor degradation products via proton-transfer-reaction mass spectrometry (PTR-MS).

- Compare experimental lifetimes with computational predictions from Master Chemical Mechanism (MCM) models .

Data Presentation Guidelines

-

Tables : Include retention indices, mass spectral peaks, and collision energy optima (see Table 1).

Parameter (E)-2-Undecene (Z)-2-Undecene Retention Index 1120 1105 Base Peak (m/z) 154 154 Key Fragment 55 (100%) 55 (85%) Optimal CE (eV) 70 65 -

Appendices : Raw GC/MS chromatograms, DFT calculation outputs, and ANOVA tables should be appended for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.